molecular formula C17H12ClNO3 B5786951 {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid

Cat. No. B5786951
M. Wt: 313.7 g/mol
InChI Key: NNFWYTVWYYTOFF-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid, also known as clofencet, is a synthetic herbicide that belongs to the family of phenoxyacetic acids. It was first introduced in the 1960s and has since been widely used in agriculture to control broadleaf weeds. The compound is known for its selective action against dicotyledonous plants, making it an effective herbicide for crops such as wheat, corn, and soybeans.

Mechanism of Action

Clofencet works by disrupting the normal growth and development of dicotyledonous plants. It does this by inhibiting the transport of auxin, a plant hormone that is essential for proper growth and development. Auxin is transported from the apical meristem to the rest of the plant through a process called polar auxin transport. Clofencet disrupts this process by binding to the auxin efflux carrier proteins, preventing the transport of auxin out of the cells. This leads to a buildup of auxin in the apical meristem, which causes abnormal growth and development.
Biochemical and Physiological Effects:
Clofencet has been shown to have a range of biochemical and physiological effects on plants. In addition to its inhibition of auxin transport, it also affects the activity of other plant hormones, such as cytokinins and gibberellins. It has been shown to induce the production of ethylene, a hormone that regulates fruit ripening and senescence. Clofencet also affects the activity of enzymes involved in photosynthesis and respiration, leading to a decrease in the overall metabolic activity of the plant.

Advantages and Limitations for Lab Experiments

Clofencet has several advantages for use in lab experiments. It is a selective herbicide, meaning it only affects dicotyledonous plants and not monocotyledonous plants. This makes it a useful tool for studying the growth and development of dicotyledonous plants in a controlled environment. However, {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid also has several limitations. It is toxic to humans and animals, and care must be taken when handling it. It is also not effective against all types of broadleaf weeds, and other herbicides may be needed to control certain species.

Future Directions

There are several potential future directions for research on {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid. One area of interest is its use as a tool to study the mechanisms of auxin transport and other plant hormones. Another area of interest is its potential use in the development of new herbicides with improved selectivity and efficacy. Additionally, research could be conducted on the potential environmental impacts of {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid and other phenoxyacetic acid herbicides, as well as their potential effects on human health.

Synthesis Methods

The synthesis of {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid involves the reaction of 4-chlorophenylacetic acid with acetic anhydride and phosphorus oxychloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-cyanovinyl phenol to yield {4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid. The overall yield of this synthesis method is around 70%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Clofencet has been extensively studied for its herbicidal properties, but it has also shown potential in other scientific research applications. One area of interest is its use as a tool to study the mechanism of action of auxin, a plant hormone that regulates growth and development. Clofencet has been shown to inhibit the transport of auxin in plants, leading to abnormal growth and development. This inhibition can be used to investigate the role of auxin in plant growth and development.

properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-15-5-3-13(4-6-15)14(10-19)9-12-1-7-16(8-2-12)22-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFWYTVWYYTOFF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid

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